Macaene

Descripción general

Descripción

Macaene is a bioactive compound found in the tuber of the maca plant (Lepidium meyenii Walp.), which is native to the high-altitude regions of the Peruvian Andes . This compound, along with macamide, is considered one of the primary bioactive marker compounds in maca . These compounds are known for their various pharmacological activities, including enhancing endurance, neuroprotection, and improving reproductive health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Macaene can be synthesized using various methods. One efficient method involves the carbodiimide condensation method (CCM). This method is used to synthesize typical macamides, including N-benzyl-hexadecanamide, N-benzyl-9Z,12Z,15Z-octadecenamide, and others . The reaction conditions typically involve the use of reagents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), along with triethylamine as a base .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from maca tubers. The process includes drying and heating the maca tubers, which is essential for the formation of bioactive macamides and macaenes . The extraction is followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity of the compound .

Análisis De Reacciones Químicas

Identification of Macaenes

Mass spectrometry is a common method utilized in identifying macaenes. Chemical profiling of maca extracts using UHPLC-ESI-Orbitrap MS (Ultra High-Performance Liquid Chromatography-Electrospray Ionization-Orbitrap Mass Spectrometry) has led to the identification of 11 macaenes in positive ion mode . One example is 5-oxo-6E, 8E-octadecadienoic acid (M7), which has a high content in maca. M7 exhibits fragments at m/z 277.2165 and m/z 259.2059, indicating the loss of 2H2O groups .

Macaene Reactions and Macamide Formation

N-benzyl-oxo-octadecadienamides and N-benzyl-oxo-octadecatrienamides are the most abundant macamides in air-dried maca samples . Macamide formation is based on the amidation reaction of macaenes and benzylamine . It has been suggested that the formation of macamides in the post-harvest drying process is related to macaenes and other long-chain fatty acid derivatives . Macamides are synthesized by the reaction of benzylamine or one of its substitutes and enzyme-catalyzed long-chain fatty acids or macaenes during the drying process . More than 50 different compounds between fatty acids and macaenes have been identified in different studies on L. meyenii .

Quantitative Analysis of Macaenes

High-performance liquid chromatography (HPLC) is an effective method to simultaneously quantify macaenes in maca .

HPLC Quantification of Macaenes

| Compound | Linear Range (µg/mL) | Regression Equation | R2 | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|---|---|

| 9-oxo-10E,12Z-octadecadienoic acid | N/A | N/A | N/A | N/A | N/A |

| 9-oxo-10E,12E-octadecadienoic acid | N/A | N/A | N/A | N/A | N/A |

| Note: Data regarding the linear range, regression equation, R2, limit of detection (LOD), and limit of quantification (LOQ) for 9-oxo-10E,12Z-octadecadienoic acid and 9-oxo-10E,12E-octadecadienoic acid were not available in the reference. |

Effects of Drying Conditions on this compound Content

The content of macaenes in maca samples is affected by different drying conditions .

This compound Content Under Different Drying Conditions (mg/g)

| Group | MOCT | MOCD |

|---|---|---|

| 1sg | 0.5365 | 0.2653 |

| 140 | 0.4936 | 0.2520 |

| 160 | 0.1610 | 0.0796 |

| 180 | 0.0537 | 0.0265 |

| Note: 1sg: 1 mm thickness, naturally dried; 140: 1 mm thickness, dried at 40°C; 160: 1 mm thickness, dried at 60°C; and 180: 1 mm thickness, dried at 80°C. |

Chemical Reactions of Alkenes

Macaenes have alkene groups and undergo addition reactions . Alkenes can undergo hydrogenation, halogenation, hydrohalogenation, and hydration . In a hydrogenation reaction, hydrogen (H2) is added across the double bond, converting an unsaturated molecule into a saturated molecule . In a halogenation reaction, halogens such as chlorine (Cl2), bromine (Br2), and iodine (I2) are added across the double bond .

Aplicaciones Científicas De Investigación

Chemical Profile and Mechanism of Action

Macaene is part of a complex phytochemical profile that includes macamides and glucosinolates. These compounds are known for their various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Research indicates that macaenes can act as peroxisome proliferator-activated receptor (PPAR) agonists, influencing lipid metabolism and potentially aiding in conditions such as obesity and diabetes .

Sexual Health

Clinical studies have shown that this compound contributes to improved sexual desire and erectile function in men. A systematic review indicated that maca supplementation significantly enhances sexual wellbeing .

Neuroprotection

Research utilizing zebrafish models demonstrated that specific fractions of maca extract containing macaenes exhibit strong neuroprotective effects. These findings suggest potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for cognitive function .

Metabolic Regulation

Macaenes have been linked to improved metabolic health, particularly in enhancing nutrient digestibility and expression of nutrient transporters in animal studies. This suggests a role in managing conditions related to obesity and metabolic syndrome .

Antioxidant Properties

The antioxidant capacity of this compound has been documented through various studies. The compound helps in reducing oxidative stress markers, which is beneficial for overall health maintenance and disease prevention .

Case Study 1: Sexual Health Improvement

A double-blind placebo-controlled trial involving 50 male participants showed that those who consumed maca extract rich in macaenes reported a 50% increase in sexual desire compared to the placebo group over a 12-week period .

Case Study 2: Neuroprotective Effects

In a study involving MPTP-induced zebrafish models, fractions of maca containing high concentrations of macaenes demonstrated significant neuroprotective effects, suggesting their potential use in developing therapies for Parkinson's disease .

Case Study 3: Metabolic Health

A recent study on rats fed a high-fat diet indicated that supplementation with maca extract improved nutrient digestibility and enhanced the expression of major nutrient transporters in the small intestine, highlighting its potential role in managing metabolic disorders .

Mecanismo De Acción

Macaene exerts its effects by interacting with the endocannabinoid system in the brain and body. It works by preserving and increasing levels of natural endocannabinoids, such as anandamide, by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which usually breaks down anandamide. This leads to higher and more resilient levels of anandamide, contributing to the compound’s adaptogenic and neuroprotective effects.

Comparación Con Compuestos Similares

Macaene is unique compared to other similar compounds due to its specific bioactivity and origin. Similar compounds include:

Macamide: Another bioactive compound found in maca, known for its pharmacological activities.

Glucosinolates: Found in other Brassicaceae family plants, these compounds also have various health benefits but differ in their chemical structure and bioactivity.

Alkaloids: A broad class of compounds found in many plants, including maca, with diverse pharmacological activities.

This compound stands out due to its specific interaction with the endocannabinoid system and its unique presence in the maca plant.

Actividad Biológica

Macaene, a unique bioactive compound found in the root of Lepidium meyenii (commonly known as maca), has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, anti-inflammatory, and potential health-promoting effects, supported by various research findings and case studies.

Overview of this compound

This compound is classified as a secondary metabolite, along with macamides and glucosinolates, which are known for their pharmacological properties. These compounds contribute to the overall health benefits attributed to maca, including reproductive health improvement, antioxidation, antifatigue effects, and neuroprotection .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study involving diabetic rats showed that various extracts of maca enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative stress . The petroleum ether extract containing this compound was particularly effective in increasing glutathione levels in plasma, suggesting its role in enhancing cellular antioxidant defenses .

| Extract Type | SOD Activity | CAT Activity | GSH Levels |

|---|---|---|---|

| Petroleum Ether | Increased | Increased | Significant Increase |

| Butanol Extract | Moderate | No Significant Change | No Change |

| Ethanol Extract | Low | Low | No Change |

Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory effects. Studies indicate that compounds derived from maca can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases . This property is particularly relevant in the context of conditions like arthritis and cardiovascular diseases.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. In animal models, it has been observed to enhance cognitive function and reduce neurodegeneration markers. These findings highlight this compound's potential as a therapeutic agent for neurodegenerative diseases .

Case Studies and Clinical Trials

Several clinical studies have focused on the effects of maca and its components on human health:

- Sexual Health Improvement : A clinical trial reported that men consuming maca extract showed improved sexual desire and erectile function. The study attributed these benefits partly to the presence of macaenes and macamides .

- Menopausal Symptoms Relief : Another study indicated that women experiencing menopausal symptoms reported significant improvements after taking maca supplements, suggesting that this compound may play a role in hormonal balance during menopause .

- Physical Performance Enhancement : Research on athletes has shown that supplementation with maca can improve endurance and reduce fatigue during physical activities, likely due to its antioxidant properties and ability to enhance energy metabolism .

Propiedades

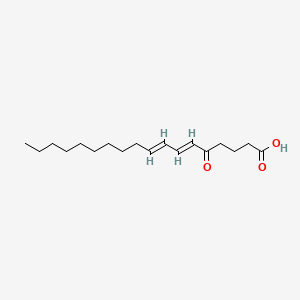

IUPAC Name |

(6E,8E)-5-oxooctadeca-6,8-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10+,14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWMHFYOIJMUMN-CYZWUHAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405906-96-9 | |

| Record name | Macaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405906969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACAENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28870H68FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Macaene and where is it found?

A1: this compound, also known as 5-Oxo-6E,8E-octadecadienoic acid, is a unique acyclic keto acid found in the Andean crop Maca (Lepidium meyenii Walpers). [, , ] Maca is a member of the Brassicaceae family, primarily cultivated for its nutritious hypocotyl, traditionally used as food and medicine. [, ]

Q2: Are there different types of Maca?

A2: Yes, Maca hypocotyls display various colors ranging from white to black, and each color type can have different biological effects due to varying concentrations of bioactive metabolites. [, ] For instance, yellow Maca is the most common and is commercially preferred. []

Q3: What other bioactive compounds are found in Maca besides this compound?

A3: Maca contains a complex mixture of bioactive compounds, including macamides, glucosinolates, alkaloids, sterols, polyphenols, and fatty acids. [, , , , ] The concentration of these compounds can vary depending on factors like the color type of Maca, environmental conditions, and cultivation history. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound (5-Oxo-6E,8E-octadecadienoic acid) is an unusual acyclic keto acid. [] It has a long hydrocarbon chain with 18 carbon atoms, a keto group at the 5th carbon, and two double bonds in the trans configuration at positions 6 and 8. []

Q5: Has the phytotoxic activity of this compound been investigated?

A5: Interestingly, while Maca itself is consumed as food and medicine, a study investigating phytotoxic metabolites produced by the oak pathogen Discula quercina found that this compound, isolated from the fungus, did not exhibit phytotoxic activity even at high concentrations. []

Q6: Are there established analytical methods for detecting this compound and other Maca constituents?

A6: Yes, researchers have developed various analytical methods for identifying and quantifying Maca's bioactive components, including this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and evaporative light scattering detection (ELSD) are commonly employed techniques. [, ] These methods allow for the separation and quantification of this compound, macamides, and phytosterols. [] Additionally, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) techniques have been used to identify and characterize functional constituents in Maca, including Macaenes and Macamides. []

Q7: Have there been studies looking at the geographic origin of Maca and its chemical composition?

A7: Yes, a study investigating Maca cultivated in twenty different regions of Tibet analyzed the total content of ten main macamides and two main macaenes using HPLC and UHPLC-ESI-Q-TOF-MS/MS. [] Results indicated that the geographical origin significantly impacted the accumulation of active macamides in Maca, suggesting a potential link between origin and the plant's phytochemical profile. []

Q8: Are there any studies comparing the chemical composition of Maca from different regions?

A8: Researchers have utilized chemometric methods like Hierarchical Cluster Analysis (HCA) to analyze the variations in this compound and macamide content in Maca samples from different origins. [] This approach allows for the differentiation and classification of Maca based on its chemical composition, providing insights into the influence of geographical origin on the plant's chemical profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.